![molecular formula C14H8N2O B5458000 3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile](/img/structure/B5458000.png)
3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a cyano group and a furan ring attached to a benzonitrile moiety, making it a unique and versatile molecule in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals, which can be carried out in a one-step process . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and the availability of reagents.
化学反应分析
Types of Reactions
3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The furan ring and cyano group play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: Similar structure with hydrazinyl group.
2-Cyano-3-(furan-2-yl)acrylamide: Contains a furan ring and cyano group but differs in the acrylamide moiety.
3-(Furan-2-yl)propenoic acid derivatives: Similar furan ring structure with different functional groups.
Uniqueness
3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile is unique due to its combination of a cyano group, furan ring, and benzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQJPSVVLRPGD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC2=CC=CO2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C2=CC=CO2)/C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
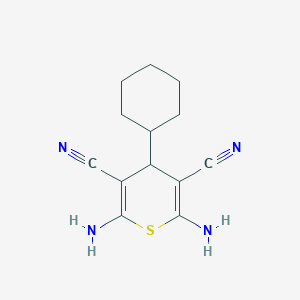
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
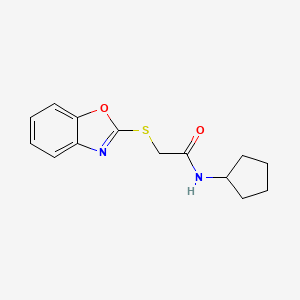
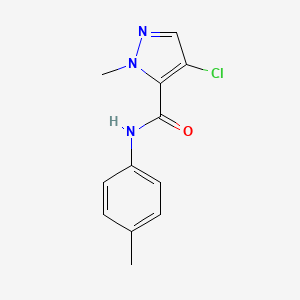
![N-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5457960.png)
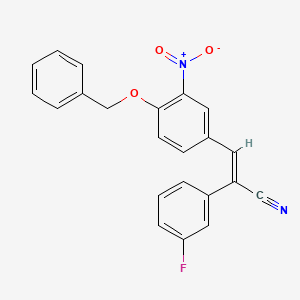
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
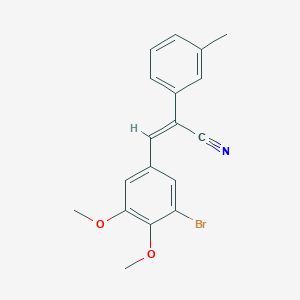
![N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide](/img/structure/B5457994.png)
![2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione](/img/structure/B5458008.png)
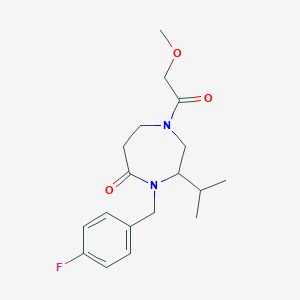
![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)
![2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE](/img/structure/B5458036.png)
